![molecular formula C17H19NO3 B4697605 2-(2-methoxyphenoxy)-N-phenylbutanamide](/img/structure/B4697605.png)
2-(2-methoxyphenoxy)-N-phenylbutanamide
Overview
Description
2-(2-methoxyphenoxy)-N-phenylbutanamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a synthetic compound that belongs to the class of amides and is structurally similar to other compounds like fenofibrate and clofibrate. In
Scientific Research Applications
2-(2-methoxyphenoxy)-N-phenylbutanamide has been extensively studied for its potential therapeutic applications in various fields like cancer, inflammation, and metabolic disorders. In cancer research, 2-(2-methoxyphenoxy)-N-phenylbutanamide has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammatory disorders like arthritis and colitis have also been targeted using 2-(2-methoxyphenoxy)-N-phenylbutanamide due to its anti-inflammatory properties. Additionally, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been investigated for its potential use in treating metabolic disorders like obesity and type 2 diabetes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-phenylbutanamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to inhibit the activity of enzymes like fatty acid synthase and acetyl-CoA carboxylase, which are involved in lipid metabolism and cell proliferation. 2-(2-methoxyphenoxy)-N-phenylbutanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth. In inflammatory disorders, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and proliferation. Inflammatory cells treated with 2-(2-methoxyphenoxy)-N-phenylbutanamide have shown reduced production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, 2-(2-methoxyphenoxy)-N-phenylbutanamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.
Advantages and Limitations for Lab Experiments
2-(2-methoxyphenoxy)-N-phenylbutanamide has several advantages for lab experiments, including its low cost, easy availability, and high stability. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the lack of information on its long-term effects.
Future Directions
For research on 2-(2-methoxyphenoxy)-N-phenylbutanamide include the identification of specific molecular targets and pathways, investigation of safety and long-term effects, and exploration of combination therapies.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-14(17(19)18-13-9-5-4-6-10-13)21-16-12-8-7-11-15(16)20-2/h4-12,14H,3H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLNRMORSVNVGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)OC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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